

Spectroscopic Analysis of Direct Yellow 28: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Direct yellow 28*

Cat. No.: *B12091073*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the azo dye, **Direct Yellow 28** (C.I. 19555). Due to the limited availability of specific experimental data for **Direct Yellow 28** in the public domain, this document leverages data from closely related compounds and established analytical methodologies to provide a thorough and practical resource. The information herein is intended to guide researchers in the spectroscopic analysis of this dye and similar chemical entities.

Chemical and Physical Properties

Direct Yellow 28 is a water-soluble anionic azo dye.^[1] Its chemical structure and general properties are summarized in the table below.

Property	Value	Reference
CAS Number	8005-72-9	[2] [3] [4]
Molecular Formula	C ₂₈ H ₁₈ N ₄ Na ₂ O ₆ S ₄	[2] [3] [4]
Molecular Weight	680.71 g/mol	[2] [3]
Synonyms	C.I. 19555, Direct Fast Yellow 2R, Duasyn Direct Yellow RR, Solophenyl Yellow FFL	[2] [4]
Appearance	Yellow-brown powder	[2]
Solubility	Soluble in water	[1] [2]

UV-Visible Spectroscopic Data

Specific UV-Vis spectroscopic data for **Direct Yellow 28**, such as its maximum absorption wavelength (λ_{max}) and molar absorptivity (ϵ), are not readily available in published literature. However, analysis of similar yellow azo dyes provides insight into the expected spectral characteristics. For instance, a study on "cationic yellow 28" (a different but related class of dye) showed an absorption maximum around 445 nm. It is important to note that direct dyes like **Direct Yellow 28** are anionic.[\[1\]](#) Another related compound, Direct Yellow 27, exhibits a λ_{max} at 393 nm.

For illustrative purposes, the following table presents representative UV-Vis data for a related azo dye, Disperse Red 19.

Compound	Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ) (L mol ⁻¹ cm ⁻¹)
Disperse Red 19	Ethanol	285, 495	Not Reported

Note: This data is for a representative azo dye and may not reflect the exact values for **Direct Yellow 28**.

Fluorescence Spectroscopic Data

While **Direct Yellow 28** is classified as a fluorescent dye, specific quantitative fluorescence data such as excitation and emission maxima, and quantum yield are not readily available.^[5] However, a study on the closely related azo dye, Direct Yellow 27, provides valuable insights into the potential fluorescence properties.

The following table summarizes the fluorescence data for Direct Yellow 27.

Compound	Solvent	Excitation λ (nm)	Emission λ (nm)	Quantum Yield (Φ)	Fluorescen ce Lifetime (τ) (ns)
Direct Yellow 27	Water	287	355.84	0.41	6.8
Direct Yellow 27	DMSO	Not Reported	Not Reported	0.70	12.18

Note: This data is for a related compound, Direct Yellow 27, and serves as a representative example.^[6]

Experimental Protocols

The following sections detail standardized experimental procedures for obtaining UV-Vis and fluorescence spectra of water-soluble dyes like **Direct Yellow 28**.

UV-Visible Spectroscopy

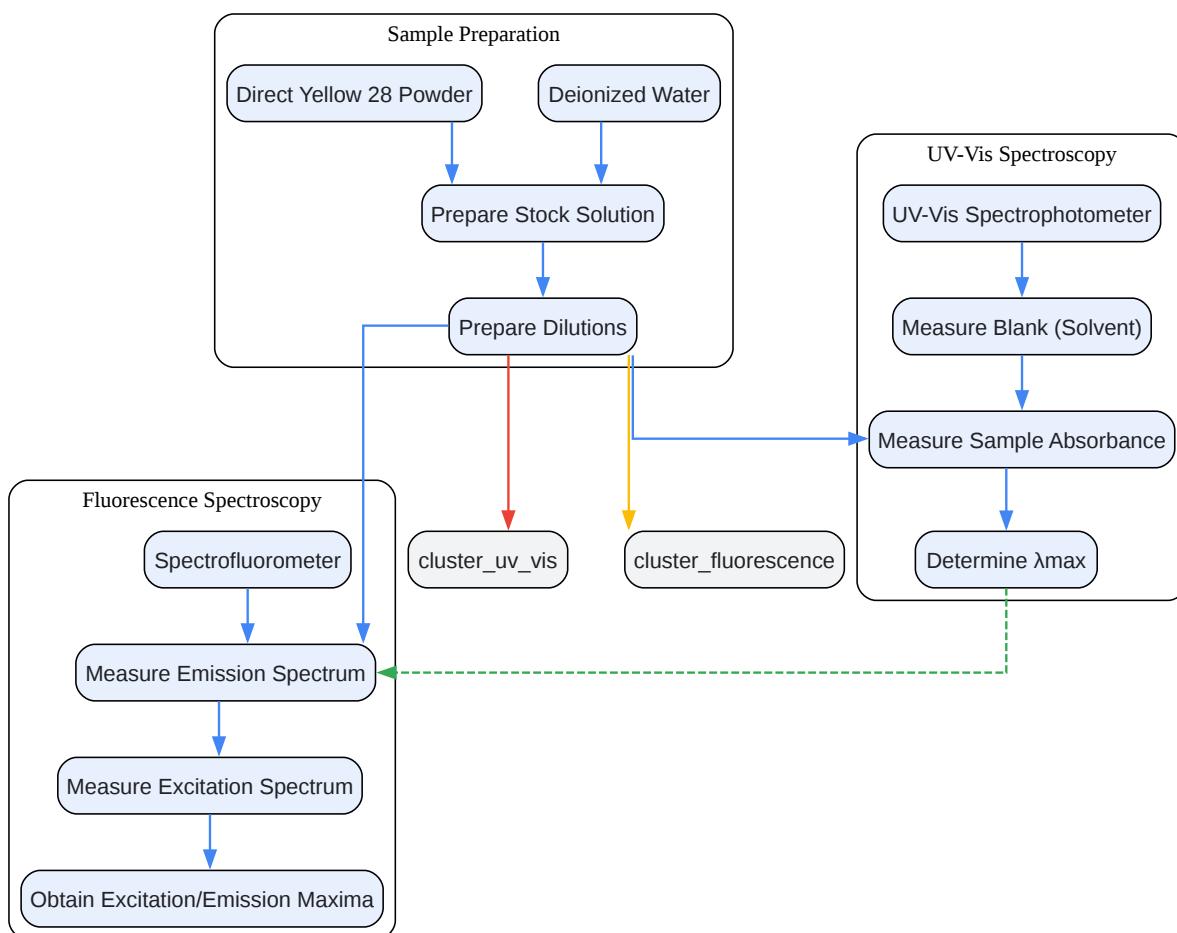
This protocol outlines the steps to determine the absorption spectrum and λ_{max} of a water-soluble dye.

- Solution Preparation:
 - Prepare a stock solution of the dye in deionized water at a concentration of approximately 1 mg/mL.
 - From the stock solution, prepare a series of dilutions in deionized water to determine a suitable concentration for analysis (typically resulting in an absorbance between 0.1 and 1.0 at the λ_{max}).

- Instrumentation and Measurement:
 - Use a double-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with deionized water to serve as the blank.
 - Record a baseline spectrum with the blank in both the sample and reference beams over the desired wavelength range (e.g., 200-800 nm).
 - Replace the blank in the sample beam with the cuvette containing the dye solution.
 - Record the absorption spectrum of the dye solution. The instrument software will automatically subtract the blank spectrum.
 - Identify the wavelength of maximum absorbance (λ_{max}).

Fluorescence Spectroscopy

This protocol describes the procedure for measuring the excitation and emission spectra of a fluorescent dye.


- Solution Preparation:
 - Prepare a dilute solution of the dye in a suitable solvent (e.g., deionized water). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).
- Instrumentation and Measurement:
 - Use a spectrofluorometer equipped with a xenon lamp source and monochromators for both excitation and emission.
 - Emission Spectrum:
 - Set the excitation monochromator to the determined λ_{max} from the UV-Vis spectrum.
 - Scan the emission monochromator over a wavelength range starting from the excitation wavelength to a longer wavelength (e.g., if λ_{exc} is 400 nm, scan from 410 nm to 700 nm).

nm).

- The resulting spectrum will show the fluorescence emission profile, and the wavelength of maximum intensity is the emission λ_{max} .
- Excitation Spectrum:
 - Set the emission monochromator to the determined emission λ_{max} .
 - Scan the excitation monochromator over a range of shorter wavelengths (e.g., 250-500 nm).
 - The resulting spectrum should resemble the absorption spectrum of the dye.

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the general workflow for the spectroscopic analysis of a dye.

[Click to download full resolution via product page](#)*A generalized workflow for the spectroscopic analysis of dyes.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy C.I. Direct Yellow 28 (EVT-12224455) | 8005-72-9 [evitachem.com]
- 2. worlddyeveristy.com [worlddyeveristy.com]
- 3. C.I. Direct Yellow 28 | C28H18N4Na2O6S4 | CID 102600846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Analysis of Direct Yellow 28: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12091073#spectroscopic-data-of-direct-yellow-28-uv-vis-fluorescence>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com